REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[N:8]=[CH:7][C:6]([C:9]2([C:13]#N)[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.CC(C[AlH]CC(C)C)C.CC[O:28]C(C)=O>C(Cl)Cl>[F:1][C:2]([F:16])([F:15])[C:3]1[N:8]=[CH:7][C:6]([C:9]2([CH:13]=[O:28])[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated NH4Cl (10 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane (30 mLx2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)C1(CCC1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.2 mmol | |
AMOUNT: MASS | 733 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |